molecular formula C12H16N2O6 B3914355 2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol

2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol

Cat. No.: B3914355
M. Wt: 284.26 g/mol
InChI Key: OKHAGBCTHFBJQD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol is a complex organic compound that features a combination of hydroxymethyl, nitroanilino, and oxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol typically involves multi-step organic reactions. One possible synthetic route could involve the nitration of aniline derivatives followed by the formation of the oxolane ring through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-5-(4-nitroanilino)oxolane-3,4-diol: Lacks the methyl group on the aromatic ring.

    2-(Hydroxymethyl)-5-(4-methyl-2-aminoanilino)oxolane-3,4-diol: Contains an amino group instead of a nitro group.

Uniqueness

2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol is unique due to the presence of both hydroxymethyl and nitroanilino groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHAGBCTHFBJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol
Reactant of Route 2
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2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol
Reactant of Route 3
Reactant of Route 3
2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol
Reactant of Route 4
2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol
Reactant of Route 5
2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol
Reactant of Route 6
2-(Hydroxymethyl)-5-(4-methyl-2-nitroanilino)oxolane-3,4-diol

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